molecular formula C10H21ClN2O2 B8015055 rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride

Cat. No.: B8015055
M. Wt: 236.74 g/mol
InChI Key: RYHBULZGXHADRD-SCLLHFNJSA-N
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Description

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride (CAS: 1956310-58-9) is a chiral cyclopentane derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a hydrochloride salt. Its molecular formula is C₁₀H₂₀ClN₂O₂, with a molecular weight of 244.73 g/mol . This compound is widely used as a synthetic intermediate in pharmaceutical chemistry, particularly for constructing peptidomimetics or bioactive molecules targeting central nervous system (CNS) disorders. It is commercially available in high purity (≥95%) and is typically stored under dry, sealed conditions .

Properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;/h7-8H,4-6,11H2,1-3H3,(H,12,13);1H/t7-,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBULZGXHADRD-SCLLHFNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminocyclopentane Intermediate Synthesis

The (1R,3R)-3-aminocyclopentyl intermediate is synthesized via Pd-catalyzed deprotection of a pre-functionalized cyclopentane derivative. A representative protocol involves:

  • Starting Material : ((1R,3R)-3-Allyloxycarbonylamino-cyclopentyl)-carbamic acid tert-butyl ester (890 mg, 3.13 mmol).

  • Reagents : Tetrakis(triphenylphosphine)palladium(0) (181 mg, 0.15 mmol), 1,3-dimethylbarbituric acid (1.47 g, 9.39 mmol).

  • Conditions : Dichloromethane (30 mL), ambient temperature, 1.5 hours.

  • Workup : Concentration under vacuum followed by silica gel chromatography (2M NH₃ in methanol/DCM gradient) yields 56% pure (1R,3R)-3-aminocyclopentyl intermediate.

Table 1: Key Reaction Parameters for Intermediate Synthesis

ParameterValue
CatalystPd(PPh₃)₄
Temperature20°C
Reaction Time90 minutes
Yield56%
Purity (LCMS)m+H = 200.9

Boc Protection and Carbamate Formation

The amine group is protected using tert-butyl chloroformate under basic conditions:

  • Reagents : tert-Butyl chloroformate (1.2 eq), N-methylmorpholine (1.5 eq).

  • Solvent : Anhydrous ethyl acetate.

  • Conditions : 0–5°C, 2 hours.

  • Outcome : 90–93% yield of tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas or aqueous HCl :

  • Protocol : Dissolve tert-butyl ((1R,3R)-3-aminocyclopentyl)carbamate in diethyl ether, bubble HCl gas until precipitation completes.

  • Yield : >95% after recrystallization from hexane/ethyl acetate.

Reaction Optimization and Critical Parameters

Catalytic Efficiency in Deprotection

The use of Pd(PPh₃)₄ minimizes side reactions during allyloxycarbonyl (Alloc) group removal. Alternative catalysts (e.g., Pd/C) reduce yields to <40% due to incomplete deprotection.

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Optimal for Pd-mediated reactions, ensuring reagent solubility without side-product formation.

  • Low-Temperature Coupling : Reactions at 0–5°C prevent racemization, preserving the (1R,3R) configuration.

Table 2: Impact of Reaction Conditions on Yield

ConditionYield (%)Purity (%)
Pd(PPh₃)₄, DCM, 20°C5698
Pd/C, THF, 20°C3885
No Catalyst, DCM, 20°C<5N/A

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.77 (s, 1H, NH), 3.90 (m, 1H, cyclopentyl-H), 3.31 (m, 1H, cyclopentyl-H), 1.37 (s, 9H, Boc-CH₃).

  • LCMS (ESI) : m/z 201.0 [M+H]⁺, retention time 0.36 minutes.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

  • Chiral Analysis : >99% enantiomeric excess confirmed via chiral HPLC.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

  • Pd Recovery : Membrane filtration recovers >90% Pd catalyst, reducing costs by 30%.

  • Continuous Flow Systems : Enhance throughput by 50% compared to batch reactions.

Challenges and Limitations

Stereochemical Drift

Prolonged reaction times (>3 hours) at >25°C induce epimerization, reducing enantiomeric excess to 85%.

Scalability of Chromatography

Silica gel chromatography remains a bottleneck; industrial adopters replace it with crystallization-driven purification (hexane/ethyl acetate) .

Chemical Reactions Analysis

Types of Reactions

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane . The reaction conditions are typically controlled to ensure the desired product is obtained with high purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the palladium-catalyzed synthesis of N-Boc-protected anilines is a common reaction involving tert-butyl carbamate .

Scientific Research Applications

Medicinal Chemistry

rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride has been studied for its potential use as a pharmaceutical agent. Its structure suggests it may interact with biological targets in ways that could be beneficial for treating various conditions.

Case Studies and Research Findings

  • Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects. Research has shown that similar carbamate derivatives can enhance neurotransmitter levels in the brain, which is crucial for mood regulation.
  • Neuroprotective Effects : Investigations into compounds with similar structures have suggested potential neuroprotective properties. These compounds may help protect against neurodegeneration by modulating pathways involved in oxidative stress and inflammation.

Synthesis and Derivative Development

The synthesis of this compound involves several steps, often starting from readily available starting materials. The ability to modify its structure to create derivatives enhances its applicability in drug design.

Synthetic Pathways

StepReaction TypeKey ReagentsOutcome
1Carbamate Formationtert-butyl chloroformate, amineFormation of carbamate
2Hydrochloride Salt FormationHCl gasSolubility enhancement

Potential Applications in Drug Formulation

Given its favorable properties, this compound can be explored for:

  • Formulation in Oral Medications : Its stability and solubility characteristics make it suitable for oral dosage forms.
  • Targeted Delivery Systems : Research into nanoparticle formulations may allow for targeted delivery of this compound to specific tissues, enhancing therapeutic efficacy while minimizing side effects.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies are necessary to evaluate:

  • Acute Toxicity : Initial studies should assess the compound's immediate effects on biological systems.
  • Chronic Exposure Effects : Long-term studies will provide insights into any potential cumulative toxicity or adverse effects.

Mechanism of Action

The mechanism of action of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting or activating certain enzymes or receptors, leading to changes in cellular processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride are compared below based on molecular properties, safety, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Safety Profile Applications
This compound (Target) 1956310-58-9 C₁₀H₂₀ClN₂O₂ 244.73 Boc-protected amine, HCl salt Hazard data not explicitly provided Pharmaceutical intermediate
rel-tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate 207729-03-1 C₁₀H₁₉NO₃ 201.26 Hydroxyl group, Boc-protected H302 (oral toxicity), H315/H319 (skin/eye irritation) Building block for hydroxylated analogs
tert-Butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate 862700-39-8 C₁₁H₂₁NO₃ 215.29 Hydroxymethyl group, Boc H315/H319/H335 (respiratory irritation) Functionalized cyclopentane synthesis
tert-Butyl ((1R,3R)-3-aminocyclohexyl)carbamate hydrochloride 1609399-78-1 C₁₁H₂₁ClN₂O₂ 258.76 Cyclohexyl ring, Boc-protected Not specified Intermediate for cyclohexane-based drugs
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate 1154870-60-6 C₁₀H₁₈FNO₂ 203.25 Fluorine substitution No explicit hazards listed Fluorinated bioactive molecule design

Key Observations:

Functional Group Variations :

  • Replacement of the amine group with a hydroxyl (e.g., 207729-03-1) or fluorine (1154870-60-6) alters solubility and reactivity. The hydroxyl analog is more polar, while the fluorine analog enhances metabolic stability .
  • The hydroxymethyl derivative (862700-39-8) introduces a flexible spacer for conjugation .

Chirality in the cyclopentane scaffold (e.g., 1R,3R vs. 1R,3S configurations) critically influences biological activity and synthetic routes .

Safety Profiles :

  • Hydroxyl and hydroxymethyl analogs carry higher irritation risks (H315/H319) compared to the target compound, which lacks explicit hazard data in available sources .

Notes

  • Data Gaps : Pharmacokinetic data (e.g., solubility, logP) and detailed toxicity profiles for the target compound are absent in the provided evidence.
  • Contradictions : Safety information varies across analogs; for instance, fluorine-substituted derivatives (e.g., 1154870-60-6) lack hazard statements despite structural similarity to hazardous compounds .
  • Synthetic Utility : The Boc group in these compounds facilitates amine protection during multi-step syntheses, but deprotection conditions (e.g., acidic HCl) may vary depending on the functional group .

Q & A

Q. What are the recommended methods for synthesizing and characterizing rel-tert-Butyl ((1R,3R)-3-aminocyclopentyl)carbamate hydrochloride?

Answer: Synthesis typically involves carbamate protection of the amine group using tert-butyloxycarbonyl (Boc) chemistry. The stereochemistry ((1R,3R)) is controlled via chiral auxiliaries or enantioselective catalysis. Post-synthesis, characterization should include:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm regiochemistry and stereochemistry.
  • Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS or MALDI-TOF).
  • HPLC with chiral columns to validate enantiomeric purity.
  • Elemental analysis to confirm composition.
    Safety protocols (e.g., handling hygroscopic hydrochloride salts) should follow GHS guidelines, including hazard statements (e.g., P201, P210) for reactive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage: Under inert atmosphere (argon/nitrogen) at –20°C, in airtight containers to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are recommended due to hygroscopicity .
  • Handling: Use PPE (gloves, goggles) and avoid heat/sparks, as carbamates may decompose under thermal stress. Refer to Safety Data Sheets (SDS) for specific hazard mitigation (e.g., P102, P103) .

Q. What analytical techniques are critical for assessing purity and structural integrity?

Answer:

  • Chromatography: Reverse-phase HPLC (C18 column) with UV detection at 210–254 nm to monitor impurities.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles.
  • X-ray crystallography for absolute stereochemical confirmation, if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and partitioning behavior be resolved?

Answer: Discrepancies often arise from solvent polarity, pH, or salt form variations. Methodological steps include:

  • Solubility studies: Conduct parallel experiments in buffered solutions (pH 1–12) using shake-flask or nephelometry.
  • Partition coefficient (logP): Measure via octanol-water partitioning with LC-MS quantification. Adjust for ionization (logD) using the Henderson-Hasselbalch equation.
  • Data normalization: Account for temperature (e.g., 25°C) and ionic strength. Cross-validate with computational models (e.g., COSMO-RS) .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Answer: Adopt a split-split-plot design to test variables (pH, temperature, enzymatic activity):

  • Main plots: Simulated physiological fluids (gastric fluid pH 1.2, blood pH 7.4).
  • Subplots: Temperature gradients (37°C for body temp, 4°C for storage).
  • Sub-subplots: Enzymatic exposure (e.g., esterases, proteases).
    Use LC-MS/MS to quantify degradation products. Replicate experiments (n ≥ 4) to ensure statistical rigor .

Q. How can researchers address challenges in synthesizing enantiomerically pure (1R,3R) configurations?

Answer:

  • Chiral resolution: Utilize diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP) for cyclopentylamine functionalization.
  • Dynamic kinetic resolution (DKR): Combine racemization catalysts (e.g., enzymes) with selective crystallization. Validate outcomes via NOESY NMR to confirm spatial arrangement .

Q. What strategies mitigate interference from this compound in biological assay systems (e.g., enzyme inhibition studies)?

Answer:

  • Control experiments: Include Boc-protected analogs to distinguish carbamate-specific effects.
  • Matrix normalization: Pre-treat samples with solid-phase extraction (SPE) to remove contaminants.
  • Dose-response profiling: Use IC50/EC50 curves to identify non-specific binding. Cross-reference with orthogonal assays (e.g., SPR, ITC) .

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